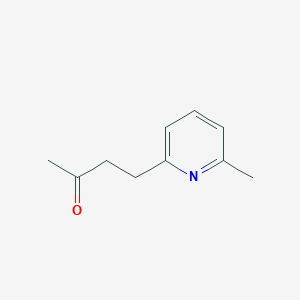
4-(6-Methylpyridin-2-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methylpyridin-2-yl)butan-2-one is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methylpyridin-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine with butan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions: 4-(6-Methylpyridin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
4-(6-Methylpyridin-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(6-Methylpyridin-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 4-(6-Methylpyridin-3-yl)butan-2-one
- 4-(6-Methylpyridin-4-yl)butan-2-one
- 4-(6-Methylpyridin-5-yl)butan-2-one
Comparison: 4-(6-Methylpyridin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
生物活性
4-(6-Methylpyridin-2-yl)butan-2-one is an organic compound with the molecular formula C10H13NO. This compound features a pyridine ring, which is a six-membered aromatic structure containing one nitrogen atom, substituted at the 4-position with a butan-2-one group. The presence of the methyl group at the 6-position of the pyridine ring significantly influences its chemical properties and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through several methods, including oxidation and reduction reactions. Its unique substitution pattern on the pyridine ring enhances its reactivity and biological interactions, which are crucial for its potential applications in pharmacology.
Biological Activity
Research indicates that this compound exhibits potential biological activity, particularly in its interactions with specific molecular targets within biological systems. These interactions may influence enzymatic activities and receptor functions, contributing to its therapeutic potential.
The compound's mechanism of action involves binding to various enzymes and receptors, elucidating how it may influence biological pathways. This information is valuable for understanding its potential applications in treating various diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the antibacterial properties of metal complexes derived from similar pyridine-based compounds against various bacterial strains, including E. coli and K. pneumoniae. The findings indicated that these complexes exhibited significant antibacterial activity, suggesting that this compound could have similar effects due to its structural similarities .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in disease pathways. The results showed promising inhibitory effects, which could be leveraged for therapeutic applications .
- Receptor Binding Studies : Research has also been conducted on the binding affinity of this compound to various receptors. These studies help elucidate its potential role as a modulator in pharmacological settings .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to related compounds:
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Receptor Binding |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Similar Pyridine Derivative A | High | No | Moderate |
| Similar Pyridine Derivative B | Low | Yes | Yes |
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
4-(6-methylpyridin-2-yl)butan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8-4-3-5-10(11-8)7-6-9(2)12/h3-5H,6-7H2,1-2H3 |
InChI 键 |
CUJYGUTURAIUDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















